molecular formula C15H32 B102205 3-Methyltetradecane CAS No. 18435-22-8

3-Methyltetradecane

Cat. No.: B102205
CAS No.: 18435-22-8
M. Wt: 212.41 g/mol
InChI Key: HXUYUZCPGPKNGS-UHFFFAOYSA-N
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Description

3-Methyltetradecane is an organic compound with the molecular formula C₁₅H₃₂. It is a branched alkane, specifically a methyl-substituted tetradecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyltetradecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tetradecane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of branched alkanes, including this compound, from petroleum feedstocks.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any impurities or unsaturated bonds that may be present.

    Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing impurities.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, usually in the presence of light or a catalyst.

Major Products:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Pure this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methyltetradecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.

    Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases or conditions.

    Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 3-Methyltetradecane largely depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, as a pheromone, it can bind to olfactory receptors in insects, triggering behavioral responses. In industrial applications, its role as a solvent or intermediate involves physical interactions with other molecules, facilitating chemical reactions or processes.

Comparison with Similar Compounds

    Tetradecane: A straight-chain alkane with the same number of carbon atoms but without the methyl substitution.

    2-Methyltetradecane: Another branched alkane with the methyl group attached to the second carbon atom instead of the third.

    Hexadecane: A longer-chain alkane with two additional carbon atoms.

Uniqueness: 3-Methyltetradecane is unique due to its specific branching, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its interactions in biological systems, making it distinct from its straight-chain and differently branched counterparts.

Properties

IUPAC Name

3-methyltetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-13-14-15(3)5-2/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUYUZCPGPKNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897342
Record name 3-methyl-tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

264.00 to 265.00 °C. @ 760.00 mm Hg
Record name 3-Methyltetradecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18435-22-8
Record name 3-Methyltetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18435-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyltetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLTETRADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN3UE2UV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyltetradecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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